Hexafluronium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluronium bromide is synthesized through a multi-step process involving the reaction of fluorenylmethyl chloride with hexamethylenediamine, followed by quaternization with methyl bromide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound bromide involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and yield. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexafluronium bromide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethylamine derivatives.
Substitution: Formation of various substituted fluorenyl compounds.
Scientific Research Applications
Hexafluronium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Employed in studies of neuromuscular transmission and cholinesterase inhibition.
Medicine: Utilized in anesthesiology to prolong muscle relaxation during surgical procedures.
Mechanism of Action
Hexafluronium bromide acts as a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase . It binds to anionic side receptors near the active center of the enzyme, causing a conformational change that prevents acylation of the esteratic site . This inhibition prolongs the action of acetylcholine at the neuromuscular junction, leading to prolonged muscle relaxation .
Comparison with Similar Compounds
Suxamethonium chloride: Another neuromuscular blocking agent used in anesthesiology.
Mivacurium chloride: A short-acting non-depolarizing neuromuscular blocking agent.
Atracurium besylate: A non-depolarizing skeletal muscle relaxant used in anesthesia.
Comparison: Hexafluronium bromide is unique in its ability to prolong the action of suxamethonium chloride by inhibiting plasma cholinesterases . Unlike suxamethonium chloride, which acts as a depolarizing muscle relaxant, this compound bromide does not cause initial muscle fasciculations . Compared to mivacurium chloride and atracurium besylate, this compound bromide has a longer duration of action and a different mechanism of cholinesterase inhibition .
Properties
IUPAC Name |
9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZAQYPYABGTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
317-52-2 (di-bromide salt) | |
Record name | Hexafluorenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00859333 | |
Record name | Hexafluorenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hexafluronium bromide is a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase. Hexafluornium probably binds to anionic side receptors near the active center, causing a conformational change in the enzyme, preventing acylation of the esteratic site. The esteratic site on cholistereases is where acetylcholine is hydrolyzed to acetic acid and choline., ... WORK ... HAS LED TO PROPOSAL THAT PREJUNCTIONAL MOTOR-NERVE TERMINAL IS PRIMARY SITE OF ACTION OF COMPETITIVE & DEPOLARIZING NEUROMUSCULAR BLOCKING AGENTS. /NEUROMUSCULAR BLOCKING AGENTS/, ...DESTRUCTION BY PLASMA CHOLINESTERASE IS...PRINCIPAL MEANS WHEREBY SUCCINYLCHOLINE IS DEGRADED, PROLONGATION OF ACTION MIGHT BE EXPLAINED BY ANTICHOLINESTERASE ACTION. HOWEVER, MARKED POTENTIATION CANNOT BE SO EXPLAINED, & VARIOUS EXPTL OBSERVATIONS INDICATE...INTERACTION @ NEUROMUSCULAR JUNCTION. /HEXAFLUORENIUM BROMIDE/ | |
Record name | Hexafluronium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HEXAFLUORENIUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
4844-10-4 | |
Record name | Hexafluorenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluronium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexafluorenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAFLUORENIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W5L6G81R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HEXAFLUORENIUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals from n-propanol; MP: 188-189 °C /Hexafluorenium bromide/ | |
Record name | Hexafluronium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HEXAFLUORENIUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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